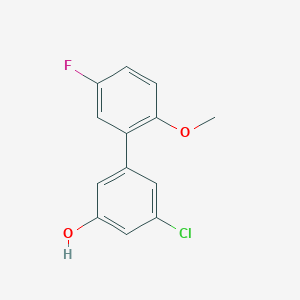
3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% (3-C5-3-C2MPP) is a widely used organic compound with a variety of scientific research applications. It is a white crystalline solid with a melting point of 101-103 °C and a boiling point of 273-275 °C. 3-C5-3-C2MPP is a highly reactive compound and has a variety of properties that make it useful in laboratory experiments and scientific research.
Scientific Research Applications
3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% has a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes, and as a catalyst in the synthesis of other organic compounds. 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% has been used in the synthesis of a variety of compounds with antimicrobial activity, and it has also been used in the synthesis of compounds with anti-inflammatory activity.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed that the compound can interact with certain receptors in the body, such as the G protein-coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% have not been extensively studied. However, it is believed that the compound can have a variety of effects on the body, including the inhibition of certain enzymes and the interaction with certain receptors. It is also believed that the compound can have an effect on the metabolism of certain drugs, as well as on the absorption and distribution of certain drugs in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in laboratory experiments include its high reactivity, its ability to form a variety of compounds, and its ability to act as a catalyst in the synthesis of other organic compounds. The main limitation of using 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in laboratory experiments is its toxicity, as it can be harmful if inhaled or ingested.
Future Directions
The future directions of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% include the further study of its biochemical and physiological effects, as well as its potential use in the synthesis of other organic compounds. Additionally, further research into the mechanism of action of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% could lead to the development of new compounds with improved properties. Finally, further research into the use of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in the synthesis of polymers could lead to the development of new materials with improved properties.
Synthesis Methods
3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% can be synthesized using a Grignard reaction. A Grignard reaction involves the reaction of an alkyl or aryl halide with magnesium metal to form a Grignard reagent, which can then be reacted with an aldehyde, ketone, ester, or carboxylic acid to form the desired product. In the case of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%, the Grignard reagent is formed by reacting 3-chloro-2-methylphenyl bromide with magnesium metal. The Grignard reagent is then reacted with phenol to form the desired product.
properties
IUPAC Name |
3-chloro-5-(3-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-12(3-2-4-13(8)15)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWNODDBUPHFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685999 |
Source


|
| Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-chloro-2-methylphenyl)phenol | |
CAS RN |
1262002-30-1 |
Source


|
| Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














